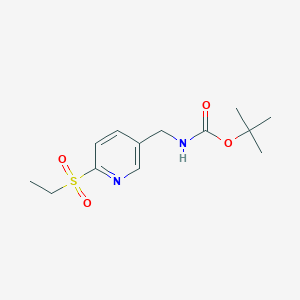

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate

Description

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group attached via a methylene linker to the pyridine ring at position 3 and an ethylsulfonyl substituent at position 5.

Properties

Molecular Formula |

C13H20N2O4S |

|---|---|

Molecular Weight |

300.38 g/mol |

IUPAC Name |

tert-butyl N-[(6-ethylsulfonylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C13H20N2O4S/c1-5-20(17,18)11-7-6-10(8-14-11)9-15-12(16)19-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16) |

InChI Key |

APUWVWXIFRTTKL-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(ethylsulfonyl)pyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate pyridine derivatives allows for comparative analysis of substituent effects on physical, chemical, and application-specific properties. Below is a detailed comparison based on the evidence provided:

Table 1: Key Comparative Data of Pyridine Carbamate Derivatives

Key Comparative Insights

Substituent Electronic Effects: The ethylsulfonyl group in the target compound is strongly electron-withdrawing, likely increasing the pyridine ring's electrophilicity compared to electron-donating groups like morpholino (C15H23N3O3, ) or benzylthio (C18H22N2O2S, ). This may enhance reactivity in substitution or coupling reactions.

Molecular Weight and Solubility: Derivatives with polar groups (e.g., morpholino, hydroxy) exhibit lower molecular weights (~277–303 g/mol) and improved solubility in aqueous media compared to halogenated analogs (e.g., bromo/chloro derivatives at ~321 g/mol, ). The ethylsulfonyl group’s polarity may similarly enhance solubility relative to non-polar substituents.

Synthetic and Commercial Considerations :

- Halogenated derivatives (e.g., bromo/chloro) are commercially available but costly (e.g., $400/g for C11H14BrClN2O2, ), reflecting challenges in purification or hazardous intermediates. The target compound’s synthesis may require sulfonation steps analogous to benzylthio substitution methods .

Biological Relevance :

- Compounds like tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate are explicitly linked to LOX inhibitor research , suggesting that the ethylsulfonyl derivative could be explored for similar enzyme-targeting applications. Sulfonyl groups are common in pharmaceuticals due to hydrogen-bonding capacity and metabolic stability.

Structural Similarity :

- CAS similarity scores () indicate tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (similarity = 0.82) and tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (similarity = 0.82) share closer structural resemblance to the target compound than bromo derivatives (similarity = 0.73) . This aligns with functional group compatibility in drug design.

Biological Activity

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate (CAS Number: 1956321-57-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 300.38 g/mol. The compound features a pyridine ring substituted with an ethylsulfonyl group, which is significant for its biological interactions.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound:

- Cell Viability Assays : Preliminary assays can be conducted using cell lines to determine the cytotoxic effects of the compound. For example, exposure to varying concentrations can reveal dose-dependent effects on cell viability.

- Enzyme Inhibition Assays : Specific assays targeting protease inhibition can provide quantitative data on the efficacy of the compound against relevant enzymes.

| Study Type | Findings | Reference |

|---|---|---|

| Cell Viability Assay | Reduced viability at high doses | |

| Enzyme Inhibition | IC50 values indicating potency | |

| Antioxidant Activity | Significant reduction in ROS levels |

Case Studies

While specific case studies on this compound are scarce, related compounds provide insights into potential applications:

- SARS-CoV Protease Inhibitors : Research indicates that modifications in similar compounds can lead to significant inhibitory effects against viral proteases, suggesting that this compound may possess similar properties .

- Oxidative Stress Protection : Compounds exhibiting antioxidant properties have been shown to prevent cellular damage in models of oxidative stress-induced apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.